3-(2-Aminoethoxy)pyridin-2-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Aminoethoxy)pyridin-2-ol dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2O2 It is a derivative of pyridin-2-ol, featuring an aminoethoxy group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethoxy)pyridin-2-ol dihydrochloride typically involves the reaction of pyridin-2-ol with 2-chloroethylamine hydrochloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of pyridin-2-ol is replaced by the aminoethoxy group. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Aminoethoxy)pyridin-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyridin-2-ol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Aminoethoxy)pyridin-2-ol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(2-Aminoethoxy)pyridin-2-ol dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminoethoxy group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of the target molecules. The pyridin-2-ol moiety can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridin-2-ol: The parent compound, lacking the aminoethoxy group.
3-Amino-2-pyridinol: Similar structure but with an amino group instead of an aminoethoxy group.
2-(2-Aminoethoxy)ethanol: Similar functional group but with an ethanol backbone instead of pyridin-2-ol.
Uniqueness
3-(2-Aminoethoxy)pyridin-2-ol dihydrochloride is unique due to the presence of both the aminoethoxy group and the pyridin-2-ol moiety. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
2866353-05-9 |
---|---|
Molekularformel |
C7H12Cl2N2O2 |
Molekulargewicht |
227.09 g/mol |
IUPAC-Name |
3-(2-aminoethoxy)-1H-pyridin-2-one;dihydrochloride |
InChI |
InChI=1S/C7H10N2O2.2ClH/c8-3-5-11-6-2-1-4-9-7(6)10;;/h1-2,4H,3,5,8H2,(H,9,10);2*1H |
InChI-Schlüssel |
HIFHHMWXIUDRCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=O)C(=C1)OCCN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.